4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
Overview
Description
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It is also known by other names such as “4-fluoro-5-isopropyl-2-methoxyphenylboronic acid”, “(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid”, “[4-fluoro-2-methoxy-5- (propan-2-yl)phenyl]boronic acid”, and "(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid" .
Synthesis Analysis
The synthesis of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” involves a process starting from 3-Fluoroanisole. Iodate is added to this compound, followed by catalytic coupling with isopropyl ylboronic acid. The process concludes with selective deprotonation/boronation under the conditions of a large hindered base. The product is obtained after hydrolysis .Molecular Structure Analysis
The molecular weight of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is 212.03 g/mol . The InChI representation of the molecule isInChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3
. The Canonical SMILES representation is B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O
. Chemical Reactions Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a solid at 20 degrees Celsius . It has a topological polar surface area of 49.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .Scientific Research Applications
Fluorescence Quenching Studies
- Mechanism of Fluorescence Quenching: Research has explored the fluorescence quenching mechanism of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) using steady-state fluorescence measurements. The study suggests a static quenching mechanism in the reactions, contributing valuable insights into the behavior of such compounds under fluorescence quenching conditions (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
- Design and Synthesis in Supramolecular Chemistry: The compound has been considered in the context of supramolecular chemistry. Studies have reported on the assembly of phenylboronic and 4-methoxyphenylboronic acids with other compounds due to the formation of hydrogen bonds, showcasing its potential in the design and synthesis of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Polymer Science
- Copolymerization with Styrene: Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including variations of 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid, have been synthesized and copolymerized with styrene. This demonstrates its utility in creating novel materials with potential applications in polymer science (Krause et al., 2019).
Nanotechnology
- Hybrid Nanomaterials Characterization: The compound has been used in the context of nanotechnology, particularly in the immobilization of chiral derivatives onto carbon nanotubes. This application indicates its relevance in the development and characterization of hybrid nanomaterials (Monteiro et al., 2015).
Catalysis
- Bifunctional Catalyst Development: Research has been conducted on derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, related to 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid, for their application as catalysts in amide formation. This underscores its potential role in catalytic processes and synthetic chemistry (Arnold et al., 2008).
Safety And Hazards
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .
properties
IUPAC Name |
(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRCUXJGOSJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693642 | |
Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | |
CAS RN |
875446-29-0 | |
Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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